Cas no 11032-79-4 (α-Bungarotoxin)

α-Bungarotoxin is a neurotoxic peptide derived from the venom of Bungarus multicinctus (many-banded krait). It selectively and irreversibly binds to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, particularly the α7 and muscle-type subtypes, making it a valuable tool in neuroscience and pharmacology research. Its high specificity and affinity enable precise studies of receptor function, localization, and inhibition. α-Bungarotoxin is widely used in electrophysiology, immunohistochemistry, and ligand-binding assays. The toxin is typically supplied in lyophilized form, ensuring stability and ease of reconstitution for experimental applications. Its consistent performance and well-characterized mechanism of action make it a reliable choice for investigating cholinergic signaling pathways.
α-Bungarotoxin structure
α-Bungarotoxin structure
商品名:α-Bungarotoxin
CAS番号:11032-79-4
MF:C50H70O14
メガワット:895.082400000001
CID:200999
PubChem ID:2432

α-Bungarotoxin 化学的及び物理的性質

名前と識別子

    • alpha-Bungarotoxin
    • A-BUNGAROTOXIN, WHITE LYOPHILIZATED POWDER
    • α-Bungarotoxin
    • α-Bungotoxin
    • α-BuTX
    • ALPHA-BGT
    • ALPHA-BUTX
    • A-BUNGAROTOXIN
    • M.W. 7984.14 C338H529N97O105S11
    • BUNGARUS MULTICINCTUS TOXIN, ALPHA
    • A-BUNGAROTOXIN FROM THE VENOM OF THE
    • ALPHA-BUNGAROTOXIN, BUNGARUS MULTICINCTUS
    • H-ILE-VAL-CYS-HIS-THR-THR-ALA-THR-SER-PRO-ILE-SER-ALA-VAL-THR-CYS-PRO-PRO-GLY-GLU-ASN-LEU-CYS-TYR-ARG-LYS-MET-TRP-CYS-ASP-ALA-PHE-CYS-SER-SER-ARG-GLY-LYS-VAL-VAL-GLU-LEU-GLY-CYS-ALA-ALA-THR-CYS-PRO-SER-LYS-LYS-PRO-TYR-GLU-GLU-VAL-THR-CYS-CYS-SER-THR-ASP-LYS-CYS-ASN-PRO-HIS-PRO-LYS-GLN-ARG-PRO-GLY-OH
    • 2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal
    • 11032-79-4
    • CID 2432
    • インチ: InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28+,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
    • InChIKey: LYTCVQQGCSNFJU-LKGYBJPKSA-N
    • ほほえんだ: O=CC(C[C@H]1C[C@H](O)[C@@]2(O[C@@H]3C[C@@H]4O[C@@H]5C[C@@]6(O[C@@]7(CC[C@@H]8O[C@@H]9C[C@]%10(C)O[C@@H]%11C(C)=CC(=O)O[C@H]%11C[C@H]%10O[C@H]9C[C@@H](C)[C@H]8O[C@H]7C[C@H]6O[C@@]5(C)CC=C[C@H]4O[C@H]3C[C@H]2O1)C)C)C)=C |c:59,&1:4,6,8,10,12,14,16,18,21,23,25,28,35,37,39,41,43,45,47,49,54,56,58|

計算された属性

  • せいみつぶんしりょう: 894.47655690g/mol
  • どういたいしつりょう: 894.47655690g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 14
  • 重原子数: 64
  • 回転可能化学結合数: 3
  • 複雑さ: 1940
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 23
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 156Ų

じっけんとくせい

  • 色と性状: 凍結乾燥粉蛇毒から抽出された神経毒素であり、74個のアミノ酸残基からなるポリペプチドである
  • ようかいせい: まだ確定していません。

α-Bungarotoxin セキュリティ情報

  • WGKドイツ:3
  • RTECS番号:QQ4495249
  • ちょぞうじょうけん:−20°C

α-Bungarotoxin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-202897-1 mg
α-Bungarotoxin,
11032-79-4
1mg
¥2,512.00 2023-07-11
TargetMol Chemicals
TP2077-10 mg
α-Bungarotoxin
11032-79-4 98%
10mg
¥ 38,368 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-202897-1mg
α-Bungarotoxin,
11032-79-4
1mg
¥2512.00 2023-09-05
TargetMol Chemicals
TP2077-1mg
α-Bungarotoxin
11032-79-4
1mg
¥ 5750 2024-07-20
ChemScence
CS-0029186-1mg
α-Bungarotoxin
11032-79-4
1mg
$550.0 2022-04-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B938688-1mg
alpha-Bungarotoxin
11032-79-4
1mg
¥2,699.10 2022-09-02
TargetMol Chemicals
TP2077-1 mg
α-Bungarotoxin
11032-79-4 98%
1mg
¥ 8,800 2023-07-11
Hello Bio
HB2038-1mg
α-Bungarotoxin
11032-79-4 >99%
1mg
£134 2024-05-21
Aaron
AR01EHRR-1mg
alpha-Bungarotoxin - Bio-X
11032-79-4 99%
1mg
$508.00 2025-02-10
MedChemExpress
HY-P1264-1mg
α-Bungarotoxin
11032-79-4 ≥99.0%
1mg
¥3300 2024-04-20

α-Bungarotoxin 関連文献

α-Bungarotoxinに関する追加情報

α-Bungarotoxin (CAS No. 11032-79-4): A Comprehensive Overview

The compound α-Bungarotoxin (CAS No. 11032-79-4) is a highly potent neurotoxin derived from the venom of the Bungarus multicinctus snake, commonly known as the multi-banded krait. This protein has garnered significant attention in the field of neuroscience and pharmacology due to its unique ability to bind specifically to nicotinic acetylcholine receptors (nAChRs). Its structural and functional properties have made it an invaluable tool in both research and therapeutic development.

α-Bungarotoxin is a member of the beta-neurotoxin family, characterized by its complex tertiary structure, which includes three disulfide bonds stabilizing its conformation. This structural integrity allows it to exhibit high affinity and specificity for nAChRs, particularly the α7 subtype. The toxin's mechanism of action involves irreversible blocking of the receptor, leading to neuromuscular blockade and, in higher concentrations, central nervous system effects.

The study of α-Bungarotoxin has been instrumental in advancing our understanding of nAChR function and dysfunction. Recent research has highlighted its potential in modeling neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, studies have demonstrated that α-Bungarotoxin can induce synaptic changes that mimic early stages of neurodegeneration, providing a valuable model system for drug screening and therapeutic intervention.

In addition to its neurobiological significance, α-Bungarotoxin has been explored for its pharmacological applications. Its high selectivity for nAChRs makes it a promising candidate for developing treatments targeting various neurological disorders. For example, research has focused on modulating nAChR activity to alleviate symptoms in conditions like nicotine addiction and myasthenia gravis. The toxin's ability to form stable complexes with receptors has also been leveraged in the development of novel diagnostic tools, such as biosensors for detecting nAChR-related diseases.

The structural elucidation of α-Bungarotoxin has been a cornerstone in computational chemistry and molecular modeling. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its three-dimensional structure. These insights have not only enhanced our understanding of toxin-receptor interactions but also facilitated the design of synthetic analogs with tailored properties. Such analogs could potentially offer improved efficacy and reduced side effects in therapeutic applications.

The synthesis and modification of α-Bungarotoxin have been areas of active investigation. Chemists have developed methodologies to produce recombinant forms of the toxin, which offer greater purity and consistency compared to natural sources. Additionally, site-directed mutagenesis has been employed to alter specific amino acid residues, yielding variants with modified binding affinities or functional properties. These modifications have opened new avenues for drug development, particularly in the realm of targeted therapies.

The toxicological profile of α-Bungarotoxin has been thoroughly characterized, providing critical data for safety assessments and potential therapeutic use. Studies have examined its potency, toxicity, and metabolic pathways, contributing to a comprehensive understanding of its biological effects. This information is crucial for developing safe dosing regimens and minimizing adverse reactions in clinical settings.

The role of α-Bungarotoxin in basic research extends beyond neuroscience. Its unique binding properties have been utilized in studies exploring synaptic transmission and neuromodulation. Researchers have employed α-Bungarotoxin-labeled antibodies and fluorescently tagged variants to visualize nAChR distribution and function in vivo. These techniques have provided novel insights into neural circuitry and have been instrumental in uncovering the complexities of neural communication.

The future directions for research on α-Bungarotoxin are multifaceted. Efforts are ongoing to develop more selective analogs with enhanced therapeutic potential while minimizing off-target effects. Additionally, interdisciplinary approaches combining chemistry, biology, and medicine are being pursued to explore novel applications of this remarkable toxin. The integration of cutting-edge technologies such as CRISPR-Cas9 gene editing and artificial intelligence-driven drug discovery is expected to accelerate progress in this field.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:11032-79-4)α-Bungarotoxin
A1199992
清らかである:99%
はかる:1mg
価格 ($):553.0